molecular formula C19H21N5O3 B2612583 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105240-03-6

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2612583
CAS No.: 1105240-03-6
M. Wt: 367.409
InChI Key: ONOFKZAIHNBQFM-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazin family. This class of compounds is known for its diverse pharmacological activities, often showing potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The synthesis begins with the preparation of intermediate compounds through cyclization and condensation reactions. Typical reagents might include hydrazine derivatives, aldehydes, ketones, and various catalytic agents. Reaction conditions such as temperature, pH, and solvents are critical in optimizing yields and purity.

Industrial Production Methods

Scaling up the synthesis for industrial production involves careful optimization of reaction parameters. Industrial methods may utilize continuous flow reactors to enhance reaction efficiency and control. The use of robust catalysts and advanced purification techniques like chromatography and recrystallization ensures high-quality production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation: : Converting specific functional groups to higher oxidation states.

  • Reduction: : Reducing ketone groups to alcohols under specific conditions.

  • Substitution: : Halogenation or amination of aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents like N-bromosuccinimide, amines.

Major Products

The major products from these reactions depend on the starting material and reaction conditions. For example, oxidation of the ketone group could yield a carboxylic acid derivative, while reduction could result in an alcohol.

Scientific Research Applications

Chemistry

The compound is extensively studied for its chemical properties and potential as a synthetic intermediate. Its unique structure makes it a valuable scaffold for developing new molecules with desired properties.

Biology

In biological research, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is explored for its potential as an enzyme inhibitor or receptor ligand. Studies often focus on its interactions with biological macromolecules.

Medicine

The compound shows promise in medicinal chemistry for developing new drugs, especially in oncology and neurology. Its ability to modulate specific molecular targets could lead to novel therapeutic agents.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals or as a precursor for more complex molecules in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired pharmacological outcomes. The molecular pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methylpropyl)acetamide

  • 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethylbutyl)acetamide

Uniqueness

The unique combination of a pyrazolo[3,4-d]pyridazin core with a methoxyethyl side chain differentiates this compound from its analogs. This structural distinction can influence its biological activity and chemical reactivity, providing unique advantages in various applications.

In conclusion: , 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a compound of significant interest across multiple scientific and industrial fields. Its synthesis, reactivity, and application in research and industry underscore its versatility and potential.

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-27-10-9-20-16(25)12-23-19(26)18-15(17(22-23)13-7-8-13)11-21-24(18)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOFKZAIHNBQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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